1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[111]pentane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the chloromethyl group: This step involves the chloromethylation of the bicyclo[1.1.1]pentane core using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 3,5-dimethylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[11
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core could provide rigidity and specific spatial orientation, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the 3,5-dimethyl groups on the phenyl ring.
1-(Bromomethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-[(4-methylphenyl)methyl]bicyclo[1.1.1]pentane: Has a single methyl group on the phenyl ring.
Uniqueness
1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane is unique due to the presence of the 3,5-dimethyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s steric and electronic environment, potentially leading to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-(chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINNTHPVCJYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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